OCTAETHOXY-1,3,5-TRISILAPENTANE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

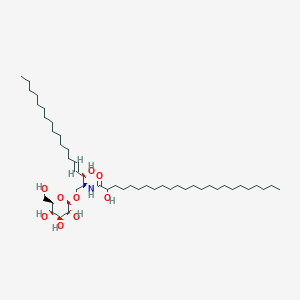

OCTAETHOXY-1,3,5-TRISILAPENTANE, also known as this compound, is a useful research compound. Its molecular formula is C18H44O8Si3 and its molecular weight is 472.79366. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesoporous Organosilica Nanoparticles

Octaethoxy-1,3,5-trisilapentane is used in the synthesis of one-dimensional periodic mesoporous organosilica (PMO) nanoparticles. These nanoparticles have tunable aspect ratios, achieved by varying the precursor concentration in acidic solutions. They exhibit high surface areas and show potential for applications in areas like catalysis, drug delivery, and filtration due to their ordered mesochannels (Mohanty & Landskron, 2009).

Rotational Spectroscopy Studies

1,3,5-Trisilapentane has been studied using chirped-pulse Fourier transform microwave spectrometry. The research identifies multiple conformations of the molecule, contributing to the understanding of its structure and behavior. This data is valuable for designing materials and molecules with specific properties (Jabri et al., 2020).

Thermal Properties in Organosilanes

Research into the thermal properties of alkyl-substituted organosilanes, related to this compound, indicates their potential in materials science. Their thermal stability and melting points have been characterized, providing insights for applications in heat-resistant materials and polymer chemistry (Bolln et al., 1997).

Synthesis and Structural Studies

Syntheses of cyclocarbasiloxanes and structural characterizations have been conducted, which are closely related to the chemical structure of this compound. Such studies are important for developing new materials with specific properties, like high thermal stability or unique electronic attributes (Nametkin et al., 1968).

Safety and Hazards

OCTAETHOXY-1,3,5-TRISILAPENTANE is classified as causing serious eye irritation (Category 2 H319 according to Regulation (EC) No. 1272/2008 [CLP]) . Additional ethanol may be formed by reaction with moisture and water. The hydrolysis product of this compound is ethanol. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) .

Mechanism of Action

Target of Action

Octaethoxy-1,3,5-trisilapentane is primarily used as a precursor in the synthesis of periodic mesoporous organosilica (PMO) nanoparticles . The primary target of this compound is the formation of these nanoparticles, which have a wide range of applications in various fields such as microelectronics, optics, drug delivery, and bio-detections .

Mode of Action

The compound interacts with its targets through a process known as surfactant-templated self-assembly . In this process, this compound is used as a single-source precursor without the aid of inorganic co-reactants . This results in a high and homogeneous distribution of organic groups in the channel walls of the PMO nanoparticles .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis of PMO nanoparticles . The compound forms O2−-bridged Si–R–Si building units that build periodic mesoporous frameworks . The mesochannels in these nanoparticles are highly ordered and are oriented parallel to the longitudinal axis of the particles .

Pharmacokinetics

The pharmacokinetic properties of these nanoparticles would be highly dependent on their size, shape, and surface characteristics .

Result of Action

The result of the action of this compound is the formation of PMO nanoparticles with tunable aspect ratios . These nanoparticles exhibit surface areas between 181 and 936 m²/g, indicating their potential for high loading capacity in drug delivery applications .

Action Environment

The action of this compound is influenced by environmental factors such as the concentration of the precursor and the presence of a triblock copolymer Pluronic P123 . By varying the concentration of the precursor in acidic aqueous solutions containing constant amounts of this copolymer, the aspect ratio of the resulting PMO nanoparticles can be tuned from 2:1 to >20:1 .

Biochemical Analysis

Biochemical Properties

OCTAETHOXY-1,3,5-TRISILAPENTANE plays a significant role in biochemical reactions, particularly in the formation of mesoporous materials. It interacts with various enzymes and proteins during the synthesis process. For instance, it is used in surfactant-templated self-assembly processes where it interacts with triblock copolymer Pluronic P123 to form highly ordered mesochannels . The nature of these interactions involves the hydrolysis and condensation of the ethoxy groups, leading to the formation of a stable mesoporous framework.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of its application in nanomaterials. It influences cell function by providing a scaffold for cell growth and differentiation. The mesoporous structure formed by this compound can enhance cell signaling pathways and gene expression by facilitating the delivery of biomolecules and drugs to specific cellular targets . Additionally, it can impact cellular metabolism by providing a high surface area for catalytic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of siloxane bonds. The hydrolysis of the ethoxy groups leads to the formation of silanol groups, which subsequently condense to form a stable siloxane network . This network can interact with various biomolecules, leading to enzyme inhibition or activation. The changes in gene expression are mediated by the enhanced delivery of genetic material through the mesoporous structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under acidic conditions, which is essential for maintaining the integrity of the mesoporous structure . Over extended periods, the hydrolysis of the ethoxy groups can lead to the gradual degradation of the material. Long-term studies have shown that the mesoporous structure can maintain its functionality for several weeks, providing sustained effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular function and promote tissue regeneration by providing a scaffold for cell growth . At high doses, it can exhibit toxic effects, leading to adverse reactions such as inflammation and tissue damage. Threshold effects have been observed, where the beneficial effects are maximized at specific dosages, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of mesoporous materials. The hydrolysis and condensation reactions are catalyzed by enzymes that facilitate the formation of the siloxane network . The compound can also affect metabolic flux by providing a high surface area for catalytic reactions, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The mesoporous structure allows for the efficient delivery of biomolecules to specific cellular targets . The localization and accumulation of the compound are influenced by its interactions with cellular membranes and transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it forms a stable mesoporous network . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of the compound are enhanced by its localization, allowing for efficient interactions with cellular components.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of OCTAETHOXY-1,3,5-TRISILAPENTANE can be achieved through a hydrosilylation reaction between 1,3,5-trisilapentane and octaethyldisiloxane.", "Starting Materials": [ "1,3,5-trisilapentane", "Octaethyldisiloxane", "Platinum catalyst" ], "Reaction": [ "1. In a dry and inert atmosphere, mix 1,3,5-trisilapentane and octaethyldisiloxane in a 1:3 molar ratio.", "2. Add a platinum catalyst to the mixture.", "3. Heat the mixture to 80-100°C and stir for 24-48 hours.", "4. Cool the mixture to room temperature and filter off any solid impurities.", "5. Purify the resulting product by column chromatography or recrystallization." ] } | |

CAS No. |

1263429-91-9 |

Molecular Formula |

C18H44O8Si3 |

Molecular Weight |

472.79366 |

Synonyms |

OCTAETHOXY-1,3,5-TRISILAPENTANE |

Origin of Product |

United States |

Q1: What is the role of OCTAETHOXY-1,3,5-TRISILAPENTANE in the synthesis of periodic mesoporous organosilica nanoparticles?

A1: this compound serves as a crucial precursor in the synthesis of periodic mesoporous organosilica nanoparticles (PMOs) []. The molecule's structure, featuring three silicon atoms bridged by ethylene groups and capped with ethoxy groups, allows it to form a well-ordered mesoporous framework through hydrolysis and condensation reactions. This framework provides a high surface area and tunable pore size, making these PMOs suitable for various applications such as catalysis and drug delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)